molecular formula C23H31N3O4 B2639179 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide CAS No. 872861-04-6

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide

Katalognummer: B2639179
CAS-Nummer: 872861-04-6
Molekulargewicht: 413.518
InChI-Schlüssel: SYTDFXQSWYWKAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide is a synthetic indole-derivative compound provided for scientific research and development. This complex molecule features an indole core, a functional group common in biologically active substances, which is further functionalized with piperidine and acetamide moieties. The specific structural architecture of this compound suggests it may be of significant interest in medicinal chemistry and pharmacology research , particularly in the investigation of novel therapeutic agents. Indole-based compounds are extensively studied for their interaction with various cellular targets and receptors. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. Its defined structure, characterized by the 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide framework , makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing biological potency and selectivity for specific research pathways.

Eigenschaften

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-17(2)30-14-8-11-24-23(29)22(28)19-15-26(20-10-5-4-9-18(19)20)16-21(27)25-12-6-3-7-13-25/h4-5,9-10,15,17H,3,6-8,11-14,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTDFXQSWYWKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of pain management and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N3O4C_{25}H_{29}N_{3}O_{4} with a molecular weight of 467.6 g/mol. The structure includes an indole moiety, a piperidine ring, and an acetamide functional group, which are crucial for its biological interactions.

1. Antinociceptive Effects

Recent studies have indicated that compounds with similar structural features exhibit significant antinociceptive (pain-relieving) properties. For instance, in vivo tests using tail-clip and hot-plate assays demonstrated that certain derivatives significantly prolonged reaction times in animal models, suggesting central nervous system involvement in pain modulation .

Table 1: Summary of Antinociceptive Activity

CompoundTest MethodDosage (mg/kg)MPE (%)Observations
3aTail Clip5072Significant increase in reaction time
3bHot Plate5065Moderate antinociceptive effect
3cAcetic Acid Writhing5080High efficacy in reducing writhing

The antinociceptive activity of the compound appears to be mediated through interactions with opioid receptors. Mechanistic studies suggest that the compound may form π-π interactions and hydrogen bonds with key amino acids in the µ-opioid receptor, contributing to its analgesic effects . Naloxone pretreatment has been shown to block these effects, confirming the involvement of opioid pathways in its action .

Case Studies

A notable study explored the synthesis and biological evaluation of a series of indole-based compounds similar to our target compound. These derivatives were tested for their antinociceptive properties using various animal models. The results indicated that modifications to the piperidine ring significantly influenced the potency and efficacy of the compounds .

Case Study Summary:

  • Study Focus: Synthesis and evaluation of indole derivatives.
  • Key Findings: Compounds with specific substitutions exhibited enhanced antinociceptive activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with several indole- and acetamide-based derivatives. Key comparisons are outlined below:

Table 1: Structural Comparison of Analogs

Compound Name / ID Key Structural Differences Potential Functional Implications
Target Compound - 3-Propan-2-yloxypropyl acetamide
- Piperidin-1-yl-ethyl group on indole
Enhanced solubility (ether oxygen) and balanced lipophilicity; potential CNS activity
N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl)thio)acetamide - Thioacetamide linkage
- 4-Fluorobenzyl substituent
Increased metabolic stability (C–S bond resistance)
Higher lipophilicity (fluorinated aryl)
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives - Adamantane substituent on indole
- Varied N-substituents (e.g., aryl, alkyl)
High lipophilicity and membrane permeability
Potential for antiviral or anticancer activity
Morpholin-3-yl-acetamide derivatives - Morpholinone ring replacing piperidine
- Isopropylphenyl N-substituent
Improved hydrogen-bonding capacity (oxygen in morpholinone)
Steric hindrance effects
N-(3-Acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide - 3-Acetamidophenyl group
- No ether oxygen in side chain
Reduced solubility vs. target compound
Aromatic stacking potential

Pharmacological and Physicochemical Insights

Pharmacokinetic Properties

  • Lipophilicity : The piperidine and isopropyl groups in the target compound likely confer moderate logP values (~2–3), comparable to adamantane derivatives (logP ~4–5) but lower than fluorobenzyl analogs (logP ~3.5–4.5) .
  • Solubility : The 3-propan-2-yloxypropyl group enhances aqueous solubility compared to purely aromatic N-substituents (e.g., 3-acetamidophenyl) due to its ether oxygen .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.